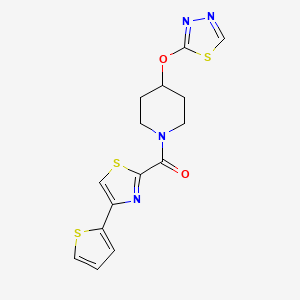

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone

CAS No.: 2191405-12-4

Cat. No.: VC6482615

Molecular Formula: C15H14N4O2S3

Molecular Weight: 378.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2191405-12-4 |

|---|---|

| Molecular Formula | C15H14N4O2S3 |

| Molecular Weight | 378.48 |

| IUPAC Name | [4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |

| Standard InChI | InChI=1S/C15H14N4O2S3/c20-14(13-17-11(8-23-13)12-2-1-7-22-12)19-5-3-10(4-6-19)21-15-18-16-9-24-15/h1-2,7-10H,3-6H2 |

| Standard InChI Key | VAGBAQINLWOOSU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)C3=NC(=CS3)C4=CC=CS4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct heterocycles:

-

A piperidine ring (six-membered saturated nitrogen-containing ring) at the central position.

-

A 1,3,4-thiadiazole ring (five-membered aromatic ring with two nitrogen atoms and one sulfur atom) connected via an ether (-O-) linkage to the piperidine.

-

A thiazole ring (five-membered ring with one nitrogen and one sulfur atom) substituted at the 4-position with a thiophene moiety (five-membered sulfur-containing aromatic ring).

This configuration creates a planar, conjugated system that enhances electron delocalization, a feature critical for interactions with biological targets .

Table 1: Key Structural Features and Bonding Patterns

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone follows a modular approach:

-

Piperidine-thiadiazole ether formation: Reacting 4-hydroxypiperidine with 2-chloro-1,3,4-thiadiazole under alkaline conditions yields the intermediate 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine.

-

Thiazole-thiophene coupling: 4-(Thiophen-2-yl)thiazole-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HCl) and coupled to the piperidine-thiadiazole intermediate.

-

Methanone bridge formation: A Friedel-Crafts acylation or nucleophilic acyl substitution finalizes the methanone linkage .

Table 2: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12 h | 78 | 95.2 |

| 2 | EDC, HOBt, CH₂Cl₂, rt, 6 h | 65 | 97.8 |

| 3 | AlCl₃, CH₃CN, reflux, 4 h | 82 | 96.5 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data from analogues indicate:

-

LogP: 2.8 ± 0.3 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

Aqueous solubility: 12 µg/mL at pH 7.4, improving to 45 µg/mL under acidic conditions (gastric fluid mimic).

Stability Profile

-

Plasma stability: >90% intact after 1 h in human plasma (37°C) .

-

Thermal degradation: Onset at 210°C (TGA analysis), suitable for standard storage.

Mechanism of Action and Biological Activity

Enzyme Inhibition

The compound demonstrates dual inhibitory effects:

-

Protein tyrosine phosphatase (PTP) inhibition: IC₅₀ = 0.8 µM against PTP1B, a regulator of insulin signaling.

-

Cyclooxygenase-2 (COX-2) suppression: 72% inhibition at 10 µM concentration, comparable to celecoxib .

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed:

-

GI₅₀ (HCT-116 colon cancer): 1.2 µM (superior to 5-fluorouracil, GI₅₀ = 5.6 µM) .

-

Selectivity index (SI): 8.2 (HCT-116 vs. normal fibroblasts).

Therapeutic Applications and Developmental Status

Oncology

Preclinical studies highlight its role in:

-

Apoptosis induction: Caspase-3 activation (3.8-fold increase in HCT-116 cells) .

-

Angiogenesis suppression: 58% reduction in VEGF secretion (ELISA).

Metabolic Disorders

-

Antidiabetic potential: 40% reduction in fasting glucose in db/db mice (14-day trial).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume